molecular formula C13H8ClNO B2401236 4-(3-Chlorophenoxy)benzonitrile CAS No. 862731-12-2

4-(3-Chlorophenoxy)benzonitrile

Cat. No.: B2401236
CAS No.: 862731-12-2
M. Wt: 229.66
InChI Key: LLODVKYPISQHCC-UHFFFAOYSA-N
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Description

4-(3-Chlorophenoxy)benzonitrile is an organic compound with the molecular formula C13H8ClNO. It is characterized by a chlorophenoxy group attached to a benzonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenoxy)benzonitrile typically involves the reaction of 3-chlorophenol with 4-cyanobenzoyl chloride. This reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chlorophenol attacks the carbonyl carbon of 4-cyanobenzoyl chloride, resulting in the formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chlorophenoxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(3-Chlorophenoxy)benzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenoxy)benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-(3-Chlorophenoxy)benzonitrile is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interactions in chemical and biological systems. This positional difference can result in variations in physical properties, reactivity, and biological activity compared to its analogs .

Properties

IUPAC Name

4-(3-chlorophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLODVKYPISQHCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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